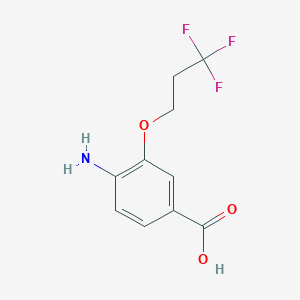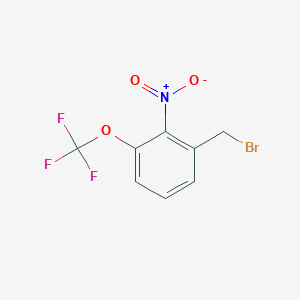
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a nitro group, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethoxy)toluene to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Reduction: The major product is 1-(Aminomethyl)-2-nitro-3-(trifluoromethoxy)benzene.
Oxidation: The major product is 1-(Carboxymethyl)-2-nitro-3-(trifluoromethoxy)benzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The nitro group can participate in redox reactions, altering the compound’s electronic properties. The trifluoromethoxy group enhances the compound’s lipophilicity and stability .
Comparación Con Compuestos Similares
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-4-(trifluoromethoxy)benzene
Uniqueness: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1258547-44-2 |
|---|---|
Fórmula molecular |
C8H5BrF3NO3 |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-2-1-3-6(7(5)13(14)15)16-8(10,11)12/h1-3H,4H2 |
Clave InChI |
SRMJUKBFCLWETO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
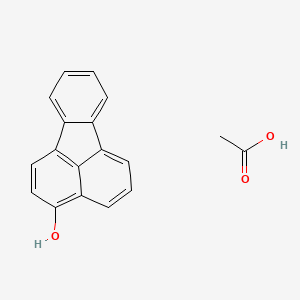


![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
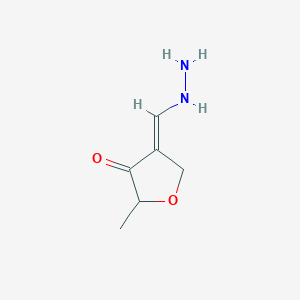
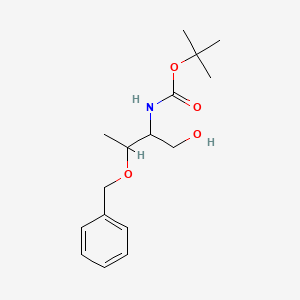
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

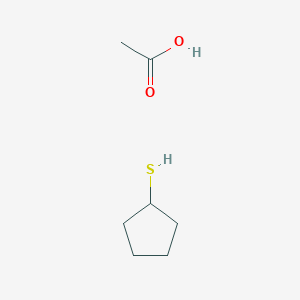
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
